2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is recognized for its potential applications in medicinal chemistry due to its unique structural features and biological activities. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been extensively studied for its therapeutic potential in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine coreThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the piperidin-1-ylsulfonyl group can be replaced with other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: TEA, K2CO3, DMF, DCM
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis, cancer, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyridine derivatives with different substituents
Uniqueness
2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine stands out due to its unique piperidin-1-ylsulfonyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable scaffold for drug discovery and development, offering potential advantages over other imidazo[1,2-a]pyridine derivatives in terms of potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,21-11-3-1-4-12-21)16-8-6-7-15(13-16)17-14-20-10-5-2-9-18(20)19-17/h2,5-10,13-14H,1,3-4,11-12H2 |
InChI Key |
WQJWKWCGRXZKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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